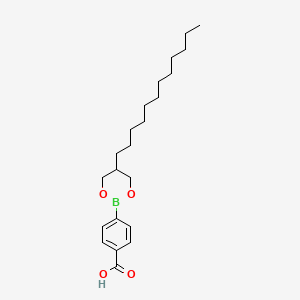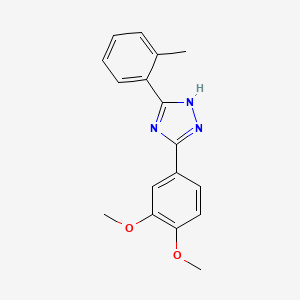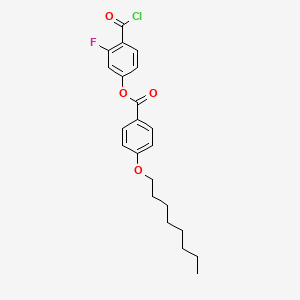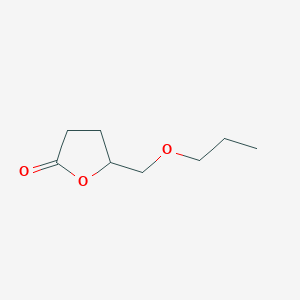
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two amino groups attached to phenyl rings, which are further connected to an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine typically involves a multi-step process. One common method starts with the reaction of 4-nitroaniline with ethylenediamine under controlled conditions to form an intermediate compound. This intermediate is then subjected to reduction reactions, often using hydrogen gas in the presence of a catalyst such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound. The use of automated systems and real-time monitoring helps in optimizing reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine, which can be further utilized in the synthesis of polymers and other advanced materials.
Applications De Recherche Scientifique
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyamides and polyimides, which are known for their thermal stability and mechanical strength.
Biology: The compound is studied for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of high-performance polymers and coatings, as well as in the development of advanced materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with other functional groups, facilitating the formation of complex molecular structures. These interactions are crucial in the synthesis of polymers and other materials, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-aminophenyl)-N,N’-di-2-naphthyl-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-N,N’-bis(4-methoxyphenyl)-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-4-(dodecyloxy-biphenyl)-4’-aminophenyl ether
Uniqueness
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is unique due to its specific structural configuration, which imparts distinct properties such as enhanced solubility and reactivity. Compared to other similar compounds, it offers better performance in certain applications, particularly in the synthesis of high-performance polymers and advanced materials.
Propriétés
Numéro CAS |
110007-52-8 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-N-[2-(4-amino-N-ethylanilino)ethyl]-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H26N4/c1-3-21(17-9-5-15(19)6-10-17)13-14-22(4-2)18-11-7-16(20)8-12-18/h5-12H,3-4,13-14,19-20H2,1-2H3 |
Clé InChI |
URZPCNILMONVMO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN(CC)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
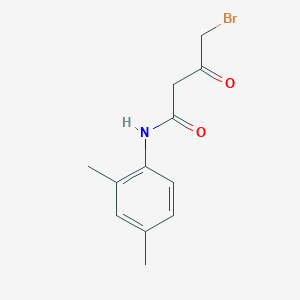

![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
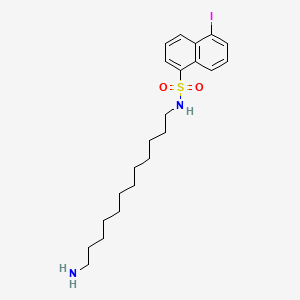
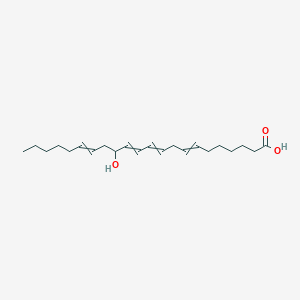
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
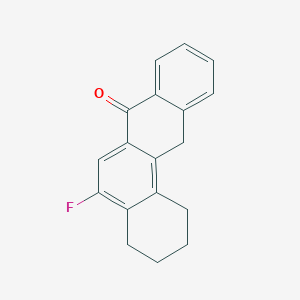
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
